molecular formula C7H8KN3O2 B1390099 Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 1177299-49-8

Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B1390099
CAS No.: 1177299-49-8
M. Wt: 205.26 g/mol
InChI Key: HSMLNXZPBWLCTF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C7H8KN3O2 . It’s part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, which are considered a significant component in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of compounds like this compound involves the use of commercially available nonexpensive reagents . A specific method for synthesizing similar compounds involves nitrogen protection in a stainless steel autoclave, hydrogenation under pressure, and subsequent filtration and washing .

Future Directions

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, which are considered a significant component in the field of medicinal chemistry . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that future research may focus on exploring these synthetic applications and developing new therapeutic agents based on this compound and similar structures.

Biochemical Analysis

Biochemical Properties

Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic processes by altering the activity of key enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it could activate a receptor by mimicking the natural ligand, triggering downstream signaling pathways. These interactions can result in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At higher doses, it could lead to toxic or adverse effects, including cell death or organ damage. Threshold effects have been observed, where a specific dosage range produces optimal results, while deviations from this range result in diminished efficacy or increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit an enzyme involved in a specific metabolic pathway, resulting in the accumulation or depletion of certain metabolites. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function, as it may interact with specific biomolecules in these regions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it could be localized to the mitochondria, where it interacts with enzymes involved in energy metabolism, or to the nucleus, where it influences gene expression. The subcellular localization of this compound can determine its specific effects on cellular processes .

Properties

IUPAC Name

potassium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.K/c11-7(12)6-9-8-5-3-1-2-4-10(5)6;/h1-4H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMLNXZPBWLCTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C(=O)[O-])C1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8KN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Reactant of Route 2
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Reactant of Route 4
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Reactant of Route 5
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Reactant of Route 6
Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.